molecular formula C9H11NO2 B1337812 Benzoic acid, 3-(methylamino)-, methyl ester CAS No. 104542-38-3

Benzoic acid, 3-(methylamino)-, methyl ester

Cat. No. B1337812
M. Wt: 165.19 g/mol
InChI Key: SIAMCUXFDUNWAK-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(methylamino)-, methyl ester is a chemical compound with the formula C10H13NO3 . It is a derivative of benzoic acid, which is a common preservative. The compound contains a benzoic acid group, a methylamino group, and a methyl ester group .


Synthesis Analysis

The synthesis of this compound could involve the reaction of 3g (0.02mo1) of the methyl ester of o-aminobenzoic acid with 20mL of dimethyl sulfate (0.21mo1) in a 50mL flask. The reaction is carried out at room temperature for 12 hours, then poured into 40mL of 1mol NaOH solution .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3 . This indicates that the compound has a benzoic acid core with a methylamino group at the 3-position and a methyl ester group .


Chemical Reactions Analysis

The compound, being an ester, can undergo typical ester reactions such as hydrolysis, transesterification, and Claisen condensation. The presence of the amino group can also facilitate reactions such as the formation of amides, ureas, and sulfonamides .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature with a melting point of 122-126 °C . It has a molecular weight of 151.16 g/mol . The compound is likely to be soluble in organic solvents due to the presence of the ester group .

Scientific Research Applications

Polymer Synthesis

One study explored the polymerization of m-(octylamino)benzoic acid esters, including methyl esters, to extend the synthesis of well-defined condensation polymers from para-substituted to meta-substituted polymers. This research aimed to achieve chain-growth polycondensation with low polydispersity, highlighting the inductive effect-assisted synthesis technique (Ryuji Sugi et al., 2005).

Analytical Chemistry

Benzoic acid's derivatives, including its methyl ester form, were used in a novel application of pyrolytic methylation to determine benzoic acid in soft drinks by gas chromatography without pretreatment. This method simplifies the analytical procedure, offering a direct injection approach with high sensitivity and selectivity (Zaifa Pan et al., 2005).

Plant Biology

Research into snapdragon flowers revealed that the volatile ester methyl benzoate, synthesized by and emitted from petal lobes, is a major scent compound attracting pollinators. This study characterized the S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT), the enzyme responsible for methyl benzoate biosynthesis, demonstrating developmental regulation of this aromatic compound's production and emission (N. Dudareva et al., 2000).

Chemical Synthesis Methodologies

Safety And Hazards

The compound is classified as a combustible solid. It is recommended to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment such as N95 dust masks, eyeshields, and gloves should be used .

Future Directions

The future research directions for this compound could involve exploring its potential uses in pharmaceuticals and cosmetics due to its antimicrobial properties. Additionally, its reactivity could be exploited in the synthesis of complex organic molecules .

properties

IUPAC Name

methyl 3-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAMCUXFDUNWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447583
Record name Methyl 3-methylaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3-(methylamino)-, methyl ester

CAS RN

104542-38-3
Record name Methyl 3-methylaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of formic acid (106 mL) and acetic anhydride (53.0 mL) was stirred at room temperature for 1 h. Methyl 3-aminobenzoate (8.50 g, 56.2 mmol) was added and the resulting mixture was stirred overnight. The reaction mixture was then concentrated under reduced pressure to give a solid. The solid was dissolved in THF (50.0 mL) and this solution was cooled to 0° C. Borane dimethylsulfide (10.7 mL, 112 mmol) was added slowly and the resulting mixture was stirred at room temperature overnight. The reaction mixture was then cooled to 0° C. and MeOH (10 mL) was added slowly. This mixture was stirred for 3 hours and then concentrated under reduced pressure to give the title compound, which was used without any further purification.
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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